![molecular formula C6H5BrO B1229446 Bromobenzene-2,3-oxide CAS No. 71942-12-6](/img/structure/B1229446.png)
Bromobenzene-2,3-oxide
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Overview
Description
Bromobenzene-2,3-oxide is an epoxide.
Bromobenzene-2, 3-oxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). Bromobenzene-2, 3-oxide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).
Scientific Research Applications
Detection and Analysis in Biological Systems
Bromobenzene-2,3-oxide has been detected in the venous blood of rats, with its presence linked to the formation of glutathione conjugates. This detection is essential in understanding the metabolism and potential toxicity of bromobenzene-related compounds in biological systems. The half-life of bromobenzene-2,3-oxide in venous blood is approximately 13.5 seconds, underscoring its transient nature in biological environments (Lau et al., 1984).
Metabolic Pathways and Toxicity
Research has demonstrated that bromobenzene-2,3-oxide plays a role in the formation of specific phenols from bromobenzene, contributing to our understanding of the metabolic pathways of bromobenzene in liver microsomes. This knowledge is pivotal in assessing the potential toxic effects of bromobenzene and its metabolites in the liver (Monks et al., 1984).
Protective Agents Against Toxicity
Studies have also focused on the prevention of bromobenzene-induced toxicity. Compounds like ascorbyl palmitate have been found effective in protecting against the formation of macromolecular adducts, which are critical in bromobenzene toxicity. This research is significant for developing strategies to mitigate the toxic effects of bromobenzene and its oxides (Zannoni et al., 1982).
Diffusion and Intercellular Interaction
Research on the diffusion of bromobenzene-2,3-oxide out of hepatocytes provides insights into how reactive metabolites traverse cellular environments. This is crucial for understanding the mechanism behind the intercellular and extrahepatic toxicity of bromobenzene compounds, thus informing potential therapeutic approaches (Monks et al., 1984).
properties
CAS RN |
71942-12-6 |
---|---|
Product Name |
Bromobenzene-2,3-oxide |
Molecular Formula |
C6H5BrO |
Molecular Weight |
173.01 g/mol |
IUPAC Name |
2-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C6H5BrO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H |
InChI Key |
RLBVUCNBWFGERE-UHFFFAOYSA-N |
SMILES |
C1=CC2C(O2)C(=C1)Br |
Canonical SMILES |
C1=CC2C(O2)C(=C1)Br |
synonyms |
omobenzene 2,3-oxide bromobenzene-2,3-epoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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